2-Bromothiophene chemical properties and reactivity
2-Bromothiophene chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromothiophene (B119243) For Researchers, Scientists, and Drug Development Professionals.
Introduction
2-Bromothiophene is a versatile organosulfur and organobromine compound that serves as a fundamental building block in modern organic synthesis.[1][2] Characterized by an aromatic thiophene (B33073) ring with a bromine substituent at the C2 position, its unique electronic properties and reactivity make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, conductive polymers, and advanced materials.[2][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for key transformations, with a focus on its applications in drug development.
Chemical and Physical Properties
2-Bromothiophene is a colorless to light yellow liquid with a distinct odor.[1][4][5] It is insoluble in water but soluble in common organic solvents such as ether and acetone.[1][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₃BrS | [1][2][6] |
| Molecular Weight | 163.04 g/mol | [1][6] |
| Appearance | Colorless to light yellow/brown liquid | [1][2][5] |
| Boiling Point | 149-151 °C | [1][5] |
| Melting Point | -10 °C | [2] |
| Density | 1.684 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.586 | [5] |
| CAS Number | 1003-09-4 | [1][2][6] |
| Solubility | Insoluble in water; Soluble in ether and acetone | [5] |
Reactivity and Key Chemical Transformations
The reactivity of 2-bromothiophene is dominated by the carbon-bromine bond, which allows for a variety of useful transformations. The thiophene ring itself can also undergo reactions such as metalation.[7][8] This dual reactivity makes it a versatile substrate for constructing complex molecular architectures.[2][3]
Key reactions include:
-
Grignard Reagent Formation: Reaction with magnesium to form 2-thienylmagnesium bromide.[9][10]
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki, Heck, and Stille reactions, which are fundamental for forming new carbon-carbon bonds.[2][4]
-
Lithiation: Achieved through lithium-halogen exchange to generate a potent 2-lithiothiophene nucleophile.[11]
-
Metalation-Alkylation: Direct metalation followed by reaction with electrophiles to form 5-substituted derivatives.[7][8]
Caption: Key reactivity pathways of 2-bromothiophene.
Experimental Protocols
Grignard Reagent Formation
The reaction of 2-bromothiophene with magnesium turnings in an anhydrous ether solvent yields the corresponding Grignard reagent, 2-thienylmagnesium bromide.[9][12] This nucleophile is a versatile intermediate for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and carbon dioxide.[10][13]
Methodology:
-
Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).[14] Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[13]
-
Initiation: Add a small amount of anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether to cover the magnesium.[12][13] Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF from the dropping funnel.[13] If the reaction does not start (indicated by bubbling or gentle reflux), add a small crystal of iodine to activate the magnesium.[13]
-
Addition: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[13]
-
Completion: After the addition is complete, stir the grey-colored mixture at room temperature for an additional hour to ensure full conversion.[12][13] The resulting Grignard reagent is ready for reaction with an electrophile.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used to form C-C bonds.[15][16] 2-Bromothiophene is an excellent substrate for this reaction.[4][15]
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2-3 eq).[15][16]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.[16]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio), via syringe.[15][16]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.[15][16]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[15][16] The crude product is then purified by column chromatography.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed method for forming a substituted alkene from an unsaturated halide and an alkene.[17][18][19]
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-bromothiophene (1 eq), the alkene (1.5 eq), a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand such as triphenylphosphine (B44618) (PPh₃), and a base (e.g., triethylamine).[17][18]
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.[17]
-
Reaction: Heat the mixture with stirring. Temperatures typically range from 80-140 °C.[18]
-
Monitoring: Monitor the reaction by TLC or GC-MS.[17]
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.[18] Purify the product by column chromatography.
Lithiation via Lithium-Halogen Exchange
Lithiation of 2-bromothiophene creates a highly reactive 2-thienyllithium (B1198063) species, which is an excellent nucleophile.[11] This reaction must be conducted under strictly anhydrous conditions and at very low temperatures.[11][14]
Methodology:
-
Preparation: In a flame-dried, inert gas-purged Schlenk flask, dissolve 2-bromothiophene (1.0 eq) in anhydrous THF.[11]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[11]
-
Lithiation: Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.1 eq), dropwise via syringe. Maintain the temperature at -78 °C.[11] Stir the mixture at this temperature for 30-60 minutes.[11]
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise, keeping the temperature at -78 °C.[11]
-
Warming and Work-up: After the addition, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.[11] Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[11]
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate.[11] Purify the final product by column chromatography.
Applications in Drug Development
2-Bromothiophene is a crucial intermediate in the pharmaceutical industry.[3][4] Its most notable application is in the synthesis of the antithrombotic (antiplatelet) drug Clopidogrel.[1][3][10] The synthesis involves using 2-bromothiophene to generate 2-thiophene ethanol (B145695) via a Grignard reaction, which is a key intermediate for constructing the final drug molecule.[10][20] The thiophene moiety is a recognized "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties.[21]
Caption: Simplified pathway from 2-bromothiophene to Clopidogrel.
Safety Information
2-Bromothiophene is a flammable liquid and vapor.[6][22] It is toxic if swallowed and harmful if inhaled.[6][23][24] It can cause serious eye damage and skin irritation.[24] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[22][24] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[22]
Conclusion
2-Bromothiophene is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of functionalized thiophene derivatives. Its well-defined reactivity in cross-coupling, Grignard, and lithiation reactions makes it an indispensable tool for researchers. Particularly in drug development, its role as a key intermediate in synthesizing life-saving medications like Clopidogrel highlights its profound impact.[3] A thorough understanding of its properties and reaction protocols is crucial for leveraging its full synthetic potential.
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